2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a chemical compound belonging to the oxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a ligand for various receptors.
The compound can be synthesized through various chemical processes, often involving the reaction of substituted phenyl derivatives with oxazole precursors. It has been referenced in patents and scientific literature for its pharmacological relevance, particularly in the context of receptor modulation and potential therapeutic applications .
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is classified as an organic heterocyclic compound. Its structure features a bromophenyl group, which enhances its reactivity and biological activity. The hydrochloride form indicates that it is a salt, which may improve solubility and stability in pharmaceutical formulations.
The synthesis of 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride typically involves the following steps:
The synthesis may utilize conditions such as refluxing in organic solvents (e.g., ethanol or dimethylformamide) and may require catalysts or specific reagents to facilitate reactions, such as sodium acetate for promoting cyclization . Reaction yields and purification methods (e.g., recrystallization) are critical for obtaining high-purity compounds suitable for biological testing.
Key molecular data include:
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity during these transformations.
The mechanism of action for 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is primarily related to its role as a ligand for trace amine-associated receptors (TAARs). These receptors are involved in neurotransmission and have implications in mood regulation and other neurological functions.
Research indicates that compounds with similar structures exhibit varying affinities for TAARs, suggesting that modifications to the oxazole framework can significantly influence biological activity .
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride has potential applications in:
Oxazole derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since the early 20th century. The first oxazole synthesis in 1947 marked the beginning of systematic exploration into this five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. By the 1960s, Robinson-Gabriel synthesis (1909-1910) enabled efficient production of 2,5-diaryloxazoles using cyclo-dehydrating agents like polyphosphoric acid, achieving 50-60% yields [8]. This period also witnessed the discovery of penicillin's oxazole-containing structure, highlighting the scaffold's biological relevance [8].
The 1980s-2000s saw oxazole integration into clinically approved drugs:
Table 1: Historical Milestones in Oxazole Therapeutics
Year | Development | Significance |
---|---|---|
1947 | First oxazole synthesis | Established core synthetic methodology |
1960s | Optimization of Robinson-Gabriel synthesis | Improved yields to 50-60% with polyphosphoric acid |
1980s | Ditazole development | Platelet aggregation inhibitor with oxazole core |
2000s | Mubritinib clinical approval | Validated oxazoles in kinase inhibition |
Recent decades have expanded applications to antimicrobials (e.g., dalfopristin), anticancer agents, and GPR40 receptor agonists. The structural versatility allows participation in hydrophobic interactions, hydrogen bonding, and π-stacking, enabling target diversification [3] [8].
Halogenation, particularly bromination, strategically enhances the bioactivity of oxazole derivatives through multiple mechanisms:
Table 2: Bioactivity Modulation by Bromine Substitution
Compound Class | Non-Brominated IC₅₀ (µM) | Brominated IC₅₀ (µM) | Target |
---|---|---|---|
Imidazolones [9] | 35.6 ± 4.1 (3a) | 5.5 ± 1.1 (5b) | HeLa cells |
Sulfonylbenzoyl valines [10] | >100 (chloro analog) | 32 (bromo derivative) | Enterococcus faecium |
Benzo[d]oxazoles [3] | 64 (unsubstituted) | 8 (4-bromo derivative) | Candida albicans |
Bromine's position significantly impacts activity. Meta-substitution (3-bromophenyl) often balances steric effects and electronic properties, making it preferable over ortho- or para-positions in oxazole design. In N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, bromine increased antibiofilm activity against Enterococcus faecium by 3-fold compared to chloro analogs, validating its role in combating resistant pathogens [10].
The 1,3-oxazol-4-amine core provides a multifunctional template for drug discovery due to:
Table 3: Reactivity Profile of 1,3-Oxazol-4-Amine Scaffolds
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Methyl derivatives (e.g., target compound) | Enhance blood-brain barrier penetration |
Acylation | Acid chlorides, pyridine | Amide-linked conjugates | Antibiotic prodrugs (e.g., β-lactam hybrids) |
Metal complexation | Cu(II)/Zn(II) salts | Chelation complexes | Anticancer agents |
The 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride exemplifies strategic scaffold optimization:
Table 4: Key Identifiers of 2-(3-Bromophenyl)-N-methyl-1,3-oxazol-4-amine Hydrochloride
Property | Value | Reference |
---|---|---|
CAS Number | 2377035-43-1 | [7] |
Molecular Formula | C₁₀H₁₀BrClN₂O | [7] |
Molecular Weight | 289.56 g/mol | [7] |
SMILES | NCC1=NC=C(C2=CC=CC(Br)=C2)O1.[H]Cl | [7] |
Key Structural Features | • meta-Bromophenyl at C5• N-Methylamine at C4• Hydrochloride salt | [4] [7] |
Green synthesis approaches now dominate oxazol-4-amine production, including microwave-assisted cyclization (30% yield increase) and aqueous-phase reactions minimizing toxic byproducts [8]. These advances position 1,3-oxazol-4-amines as sustainable scaffolds for future drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7